
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is an organic compound that features a thiophene ring substituted with a hydroxymethylphenyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with Hydroxymethylphenyl Group: The thiophene ring is then subjected to a Friedel-Crafts acylation reaction with 4-(hydroxymethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethanone Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(5-(4-(Carboxyphenyl)thiophen-2-yl)ethanone.
Reduction: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanol.
Substitution: 1-(5-(4-(Nitrophenyl)thiophen-2-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-(Thiophen-2-yl)phenyl)ethanone: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanone: Contains a methoxy group instead of a hydroxymethyl group, affecting its electronic properties and interactions.
Uniqueness: 1-(5-(4-(Hydroxymethyl)phenyl)thiophen-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which enhances its ability to form hydrogen bonds and participate in specific chemical reactions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Propiedades
Fórmula molecular |
C13H12O2S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
1-[5-[4-(hydroxymethyl)phenyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H12O2S/c1-9(15)12-6-7-13(16-12)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 |
Clave InChI |
ZDUNIXJVPZKMIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




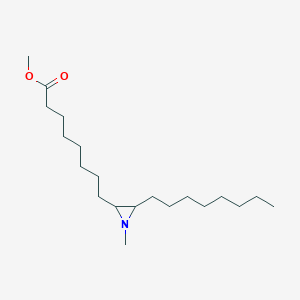
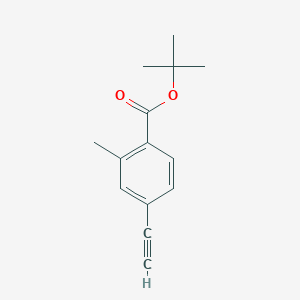

![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)
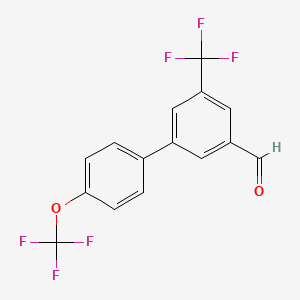
![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)

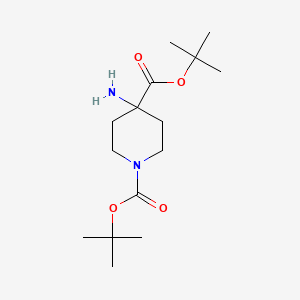
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)
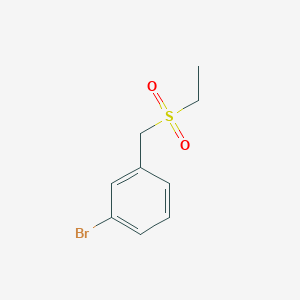
![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)

